molecular formula C7H12OS B2957818 5-(Propan-2-yl)thiolan-3-one CAS No. 75782-71-7

5-(Propan-2-yl)thiolan-3-one

Cat. No.: B2957818
CAS No.: 75782-71-7
M. Wt: 144.23
InChI Key: ZMMJGZLCIJRYDL-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)thiolan-3-one: is an organic compound with the molecular formula C₇H₁₂OS . It is a thiolane derivative, characterized by a sulfur atom in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)thiolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloropropan-2-one with sodium sulfide, which leads to the formation of the thiolane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-(Propan-2-yl)thiolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Propan-2-yl)thiolan-3-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)thiolan-3-one involves its interaction with molecular targets through its sulfur-containing ring structure. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl group influences its reactivity and interactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-propan-2-ylthiolan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-5(2)7-3-6(8)4-9-7/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMJGZLCIJRYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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